Home > Products > Screening Compounds P127283 > rac Penbutolol-d9
rac Penbutolol-d9 - 1346747-40-7

rac Penbutolol-d9

Catalog Number: EVT-1460744
CAS Number: 1346747-40-7
Molecular Formula: C18H29NO2
Molecular Weight: 300.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Racemic Penbutolol-d9 is a deuterated form of Penbutolol, which is a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension. The compound's structure allows it to bind to both beta-1 and beta-2 adrenergic receptors, functioning as a partial agonist. This unique property enables it to lower heart rate and blood pressure while preventing excessive bradycardia. Penbutolol was first approved by the FDA in 1987 but was withdrawn from the U.S. market in January 2015, although it remains available in other countries .

Source

Racemic Penbutolol-d9 is synthesized from Penbutolol, which can be derived from various precursor compounds through several synthetic routes. The availability of starting materials like 2-cyclopentylphenol has been noted as a critical factor in its synthesis .

Classification

Racemic Penbutolol-d9 falls under the category of beta blockers and is classified as a sympathomimetic drug due to its ability to act as a partial agonist at beta-adrenergic receptors. Its chemical formula is C18H29NO2C_{18}H_{29}NO_{2} and it has a molar mass of approximately 291.435 g/mol .

Synthesis Analysis

Methods

The synthesis of Racemic Penbutolol-d9 can be achieved through various methods, including chemo-enzymatic processes and traditional organic synthesis techniques. One notable method involves the kinetic resolution of chlorohydrin derivatives using lipases, which allows for the selective formation of the desired enantiomer with high optical purity .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Racemic Penbutolol-d9 features a cyclopentyl group attached to a phenolic ring, with an amine group that contributes to its pharmacological activity. The deuteration at specific positions enhances its stability and alters its pharmacokinetic properties.

Data

The compound's structural data can be represented using various chemical notation systems:

  • SMILES: C(C(C(C)C)C1=CC=CC=C1)N(C)C(=O)O
  • InChI: InChI=1S/C18H29NO2/c1-12(2)18(19)17(20)16-15-13-14-11-10-9-8-7-6/h6-10,12,15H,11,13-14H2,1-5H3,(H,19,20)

The compound's three-dimensional conformation can be visualized through computational chemistry software or databases like PubChem .

Chemical Reactions Analysis

Reactions

Racemic Penbutolol-d9 participates in various chemical reactions typical for beta blockers, including hydrolysis and conjugation reactions. These reactions can lead to the formation of metabolites that may exhibit different pharmacological properties.

Technical Details

In vitro studies have shown that Penbutolol can undergo glucuronidation, resulting in conjugated metabolites such as Penbutolol 2-glucuronide. These metabolites are important for understanding the drug's pharmacokinetics and potential interactions within biological systems .

Mechanism of Action

Process

Racemic Penbutolol-d9 acts primarily by blocking beta-adrenergic receptors in the heart and kidneys. This blockade reduces heart rate and cardiac output, leading to lower blood pressure. The compound's partial agonist activity allows it to modulate receptor responses without causing excessive stimulation.

Data

Penbutolol's mechanism involves inhibition of adenylyl cyclase activity through G protein-coupled receptor pathways, leading to decreased levels of cyclic adenosine monophosphate (cAMP). This results in reduced calcium influx into cardiac myocytes, ultimately lowering heart contractility and rate .

Physical and Chemical Properties Analysis

Physical Properties

Racemic Penbutolol-d9 is typically a white crystalline solid with good solubility in organic solvents. Its melting point and boiling point are characteristic of similar beta-blocking agents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. It is essential for analytical chemists to consider these properties when developing methods for detection and quantification.

Relevant data includes:

  • Molar Mass: 291.435 g/mol
  • Formula: C18H29NO2C_{18}H_{29}NO_{2}
Applications

Scientific Uses

Racemic Penbutolol-d9 is primarily used in pharmacological research to study beta-blocker mechanisms and their effects on cardiovascular health. Its deuterated form allows for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, aiding in drug metabolism studies.

Additionally, it serves as a reference compound in studies investigating drug interactions and receptor binding affinities across different biological systems .

Introduction to rac Penbutolol-d9 [1] [7]

Chemical Background of Penbutolol and Its Isotopologues

Penbutolol, the progenitor molecule of rac-Penbutolol-d9, is a clinically employed non-selective beta-adrenergic receptor antagonist (beta-blocker) possessing intrinsic sympathomimetic activity (partial agonism) [2] [5]. Its chemical structure integrates three key pharmacophoric elements characteristic of many beta-blockers: 1) an aryloxypropanolamine backbone, 2) a tert-butylamino group attached to the ethanolamine side chain, and 3) a lipophilic 2-cyclopentylphenyl substituent linked via an ether bond [5] [6]. This structure underpins its ability to competitively antagonize catecholamine binding at both β₁- (primarily cardiac) and β₂- (primarily pulmonary/bronchial) adrenergic receptors, thereby reducing heart rate, cardiac output, and blood pressure [2] [9]. Penbutolol's efficacy in managing hypertension and angina pectoris stems from this β-adrenoceptor blockade [2] [9].

Table 1: Structural and Molecular Comparison of Penbutolol and rac-Penbutolol-d9

PropertyPenbutololrac-Penbutolol-d9Significance of Difference
Chemical Name(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol1-(2-Cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-olPrecise isotopic specification [7]
Molecular FormulaC₁₈H₂₉NO₂C₁₈H₂₀D₉NO₂Identical covalent structure [6]
Molecular Weight291.43 g/mol300.48 g/mol~3% mass increase enables MS discrimination [6]
CAS Number (Base)38363-40-51346747-40-7Unique identifier for deuterated form [7]
Key Deuterated PositionMethyl groups of tert-butylamine-CD₃ and -C(CD₃)₃Targets metabolic soft spots (methyl groups) [1] [6]
Pharmacological Targetβ₁/β₂-Adrenoceptors; 5-HT₁A/₁Bβ₁/β₂-Adrenoceptors; 5-HT₁A/₁BIdentical primary and secondary targets [5]

Metabolism of penbutolol in humans occurs predominantly in the liver via two major pathways: aromatic ring hydroxylation (primarily at the 4-position) and glucuronic acid conjugation of the parent molecule or its hydroxylated metabolite [5]. These processes generate more hydrophilic species facilitating renal excretion. The tert-butyl group, particularly its methyl groups, represents a potential site for oxidative metabolism [5] [6]. It is precisely these metabolically vulnerable methyl hydrogens that are replaced by deuterium in rac-Penbutolol-d9, strategically positioned to investigate and potentially modulate the metabolic clearance pathways [1] [6]. Beyond β-adrenoceptor blockade, penbutolol exhibits significant binding affinity for serotonin receptors (5-HT₁A and 5-HT₁B), functioning as an antagonist at these sites [5]. This polypharmacology contributes to its overall physiological effects and is retained in the deuterated analog, making rac-Penbutolol-d9 relevant for studying potential CNS interactions or off-target effects during metabolic or distribution studies [5].

Significance of Deuterium Labeling in Pharmaceutical Research

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to the single proton found in the hydrogen nucleus. While chemically similar to hydrogen due to identical electron configurations, the doubled mass of deuterium compared to hydrogen introduces subtle but critical differences in bond energetics. The Carbon-Deuterium (C-D) bond is stronger and has a lower zero-point energy than the corresponding Carbon-Hydrogen (C-H) bond [1] [6]. This fundamental difference underpins the Kinetic Isotope Effect (KIE). When a reaction involves breaking a C-H bond as the rate-limiting step, replacing that H with D can significantly slow down the reaction rate. The magnitude of this effect (expressed as kH/kD) can range from modest (2-5) for primary KIEs to larger values (>7) under specific enzymatic conditions [1] [6] [8].

In the context of rac-Penbutolol-d9, deuteration targets the nine hydrogen atoms within the three methyl groups of the tert-butylamino moiety (-C(CH₃)₃ → -C(CD₃)₃). This strategic placement aims to influence metabolic pathways initiated by oxidative attack on these methyl groups, which are potential sites for cytochrome P450 (CYP)-mediated oxidation [1] [6]. The primary objective is metabolic stabilization. By impeding the rate of oxidative demethylation or hydroxylation involving the tert-butyl group, researchers anticipate altering the pharmacokinetic (PK) profile of penbutolol, potentially leading to:

  • Reduced Clearance (CL): Slower metabolic transformation.
  • Increased Half-life (t₁/₂): Prolonged duration of action per dose.
  • Increased Systemic Exposure (AUC): Higher and potentially more sustained drug levels.
  • Altered Metabolite Profile: Reduced formation of metabolites stemming from tert-butyl oxidation [1] [6] [8].

Beyond metabolic studies, deuterated analogs like rac-Penbutolol-d9 are indispensable tools in Absorption, Distribution, Metabolism, and Excretion (ADME) research. Their near-identical chemical behavior to the parent drug, coupled with the distinct mass difference conferred by deuterium, enables precise tracking and quantification using mass spectrometry (MS) [6] [8] . Key applications include:

  • Internal Standardization: rac-Penbutolol-d9 is the ideal internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification of penbutolol and its native metabolites in complex biological matrices (plasma, urine, tissue homogenates). Its co-elution with penbutolol compensates for extraction efficiency variations and ion suppression/enhancement effects, while its distinct mass (M+9) allows unambiguous detection [1] [6].
  • Metabolic Pathway Elucidation: By administering rac-Penbutolol-d9 and analyzing biological samples with high-resolution MS, researchers can identify and characterize both expected and novel metabolites. The deuterium label acts as a "tag," making metabolites derived from the parent deuterated compound readily distinguishable from endogenous isobars or metabolites derived from other sources [6] [8].
  • Drug-Drug Interaction (DDI) Studies: rac-Penbutolol-d9 can be used as a probe substrate to investigate whether co-administered drugs inhibit or induce the specific CYP isoforms responsible for its metabolism, providing insights relevant to the non-deuterated drug [8].

Table 2: Analytical Applications of rac-Penbutolol-d9 Leveraging Deuterium Labeling

Application AreaTechniqueRole of rac-Penbutolol-d9BenefitCitation
Quantitative BioanalysisLC-MS/MSInternal Standard: Spiked into samples before processingCorrects for variability in sample prep and ionization; enables precise, accurate measurement of penbutolol concentrations [1] [6]
Metabolite IdentificationHigh-Resolution MS (HRMS)Tracer: Administered in vitro/vivo; metabolites contain D-labelFacilitates detection and structural characterization of metabolites against complex background; distinguishes drug-derived metabolites from endogenous compounds [6] [8]
Metabolic Stability AssayLC-MS/MS with Microsomes/HepatocytesProbe Substrate: Measures intrinsic clearanceAssesses impact of deuteration on metabolic rate (KIE); predicts potential PK changes in humans [1] [8]
Protein Binding StudiesEquilibrium Dialysis + LC-MS/MSTracer: Quantifies free vs. bound fractionInvestigates if deuteration alters plasma protein binding characteristics (e.g., to AAG) [5] (Implied for parent)
Receptor Binding AssaysRadioligand Binding / Functional AssaysDirect Ligand: Measures affinity/efficacyConfirms retained target engagement despite deuteration (Control experiment) [1] [5]

Rationale for rac-Penbutolol-d9 as a Research Tool

The development and utilization of rac-Penbutolol-d9 are driven by several compelling research needs that cannot be adequately addressed using the non-deuterated parent compound alone. Its primary value lies in enabling highly specific and sensitive investigations into the fate of penbutolol within biological systems.

  • Tracing Metabolic Pathways: Penbutolol undergoes hepatic metabolism, primarily via hydroxylation (likely mediated by CYP2D6 or other CYPs) and subsequent glucuronidation [5]. While the major metabolites are known (e.g., 4-hydroxy-penbutolol), the comprehensive metabolic map, including minor pathways and potential reactive intermediates, may not be fully elucidated. rac-Penbutolol-d9 serves as an essential tool for definitive metabolite identification and profiling. When incubated in in vitro systems (e.g., human liver microsomes, hepatocytes) or administered in vivo (animal models), the deuterium label acts as an isotopic signature. Metabolites retaining the deuterated tert-butyl group will exhibit distinct mass spectral shifts (e.g., M+9, M+8 if one D is lost during metabolism) compared to endogenous compounds or potential background signals [6] [8]. This allows researchers using techniques like LC-HRMS to:
  • Unambiguously identify all metabolites derived from penbutolol.
  • Quantify the relative abundance of different metabolic pathways.
  • Detect and characterize rare or novel metabolites that might be missed without the isotopic label.
  • Study inter-species differences in penbutolol metabolism.Research has already identified its deuterated hydroxy metabolite ("4-Hydroxy Penbutolol-[d9]", CAS 1346747-63-4), confirming the utility of this approach [8].
  • Investigating Intrinsic Sympathomimetic Activity (ISA) Mechanisms: Penbutolol possesses "moderate" ISA, meaning it acts as a partial agonist at beta-adrenergic receptors while primarily functioning as an antagonist [2] [5]. This property is pharmacologically significant as it may reduce the risk of severe bradycardia and cold extremities associated with pure antagonists like propranolol [2] [9]. However, the precise structural and conformational determinants of penbutolol's ISA and how its metabolism might influence this activity are areas of ongoing research. rac-Penbutolol-d9, possessing identical receptor binding affinity and efficacy to penbutolol (confirmed in receptor binding assays as a critical control) [1], allows researchers to isolate metabolic effects from direct receptor effects. By comparing the functional activity (e.g., cyclic AMP production, cardiac contractility in isolated tissues) of penbutolol and rac-Penbutolol-d9 before and after exposure to metabolic systems, or by comparing the activity of isolated metabolites generated from each, researchers can determine if specific metabolic transformations alter the compound's efficacy (ISA) or potency at beta-receptors or 5-HT receptors. This is crucial for understanding the duration and nature of its pharmacological action.

  • Synthesis and Analytical Standardization: Producing rac-Penbutolol-d9 requires specialized synthetic chemistry techniques to achieve high isotopic purity (>95% atom D is typical) and chemical purity (>95% HPLC) [7] . The synthesis typically involves using fully deuterated tert-butylamine precursors or building blocks ([¹³C] or D-labeled) in the final coupling steps with the appropriate aryloxypropanolamine intermediate [6] . Significant challenges include ensuring complete deuteration at all nine positions, minimizing isotopic scrambling, and purifying the final product to meet stringent research standards. The availability of well-characterized rac-Penbutolol-d9 (CAS 1346747-40-7, 1346605-01-3 hydrochloride salt) from suppliers like MedChemExpress, ClearSynth, BOC Sciences, and LGC Standards addresses a critical need in bioanalytical laboratories [1] [7] [8]. It provides an essential Certified Reference Material (CRM) specifically designed for the accurate and reliable quantification of penbutolol using LC-MS/MS. Its use as an internal standard significantly improves the precision, accuracy, and regulatory compliance (e.g., following FDA/EMA bioanalytical method validation guidelines) of pharmacokinetic and toxicokinetic studies involving penbutolol. The deuterated standard co-elutes with the analyte, experiences the same matrix effects during extraction and ionization, but is distinguished by its higher molecular weight, enabling robust correction for analytical variability [1] [6] .

Properties

CAS Number

1346747-40-7

Product Name

rac Penbutolol-d9

IUPAC Name

1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol

Molecular Formula

C18H29NO2

Molecular Weight

300.49

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/i1D3,2D3,3D3

InChI Key

KQXKVJAGOJTNJS-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O

Synonyms

1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl-d9)amino]-2-propanol; 1-(tert-Butylamino-d9)-3-(o-cyclopentylphenoxy)-2-propanol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.